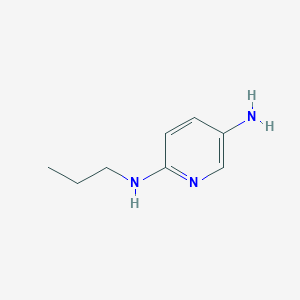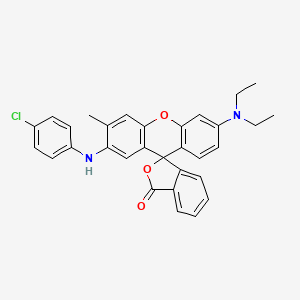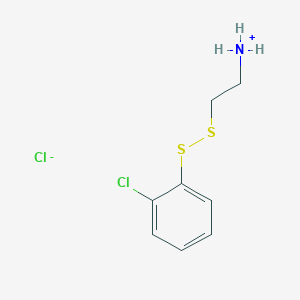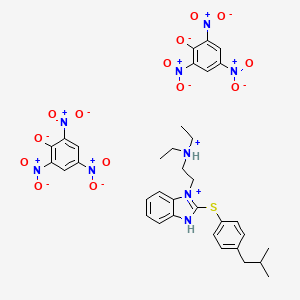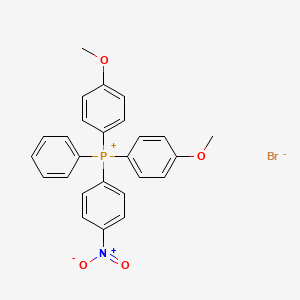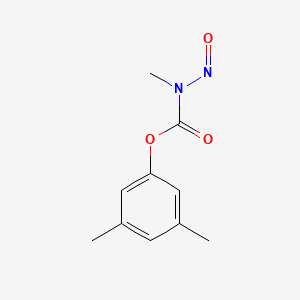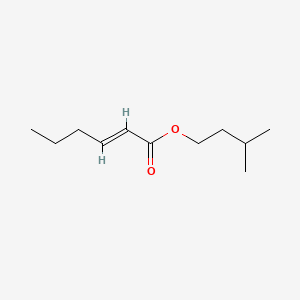
3-Methylbutyl (E)-hex-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methylbutyl (E)-hex-2-enoate is an ester compound known for its pleasant fruity aroma. Esters are a class of organic compounds derived from carboxylic acids and alcohols. This particular ester is often used in the flavor and fragrance industry due to its appealing scent.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
3-Methylbutyl (E)-hex-2-enoate can be synthesized through the esterification reaction between 3-methylbutanol and hex-2-enoic acid. The reaction typically requires an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions to ensure complete reaction. The general reaction scheme is as follows:
3-Methylbutanol+Hex-2-enoic acidH2SO43-Methylbutyl (E)-hex-2-enoate+H2O
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous esterification processes. These processes utilize large-scale reactors and efficient separation techniques, such as distillation, to isolate the ester product. The use of catalysts and optimized reaction conditions ensures high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
3-Methylbutyl (E)-hex-2-enoate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the ester can be hydrolyzed back into its corresponding alcohol and carboxylic acid.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Transesterification: The ester can react with another alcohol to form a different ester and alcohol.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, water.
Reduction: Lithium aluminum hydride (LiAlH4), dry ether.
Transesterification: Alcohol, acid or base catalyst.
Major Products Formed
Hydrolysis: 3-Methylbutanol and hex-2-enoic acid.
Reduction: 3-Methylbutanol.
Transesterification: New ester and alcohol.
Wissenschaftliche Forschungsanwendungen
3-Methylbutyl (E)-hex-2-enoate has several applications in scientific research:
Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.
Biology: Investigated for its role in natural product synthesis and metabolic pathways.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form esters with various bioactive compounds.
Industry: Widely used in the flavor and fragrance industry to impart fruity aromas to products.
Wirkmechanismus
The mechanism of action of 3-Methylbutyl (E)-hex-2-enoate primarily involves its interaction with olfactory receptors in the nasal cavity, leading to the perception of its fruity aroma. At the molecular level, the ester functional group interacts with specific receptor proteins, triggering a signal transduction pathway that results in the sensation of smell.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Isoamyl acetate: Known for its banana-like aroma.
Ethyl acetate: Commonly used as a solvent with a sweet smell.
Methyl butyrate: Has a fruity pineapple-like odor.
Uniqueness
3-Methylbutyl (E)-hex-2-enoate is unique due to its specific combination of a branched alcohol (3-methylbutanol) and an unsaturated carboxylic acid (hex-2-enoic acid), which imparts a distinct fruity aroma that is different from other esters.
Eigenschaften
CAS-Nummer |
72928-34-8 |
|---|---|
Molekularformel |
C11H20O2 |
Molekulargewicht |
184.27 g/mol |
IUPAC-Name |
3-methylbutyl (E)-hex-2-enoate |
InChI |
InChI=1S/C11H20O2/c1-4-5-6-7-11(12)13-9-8-10(2)3/h6-7,10H,4-5,8-9H2,1-3H3/b7-6+ |
InChI-Schlüssel |
WLQBAWNOQKUECX-VOTSOKGWSA-N |
Isomerische SMILES |
CCC/C=C/C(=O)OCCC(C)C |
Kanonische SMILES |
CCCC=CC(=O)OCCC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


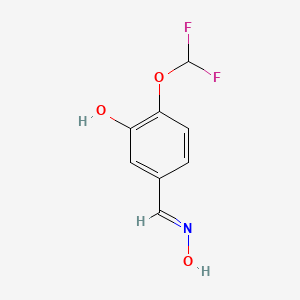
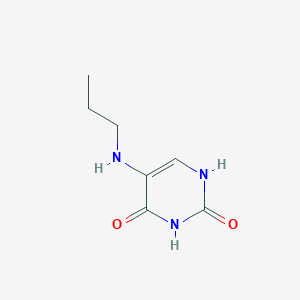
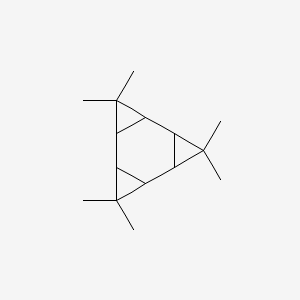
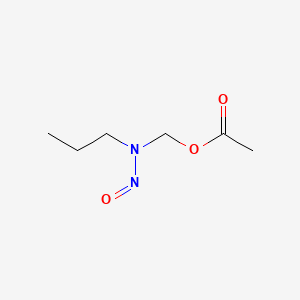
![1,3-Propanediamine, N-[3-(pentadecyloxy)propyl]-](/img/structure/B13765597.png)

